4-[2-(Diethylamino)ethoxy]aniline
Overview
Description
4-[2-(Diethylamino)ethoxy]aniline is an organic compound with the molecular formula C12H20N2O. It is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]aniline typically involves the reaction of 4-chloroaniline with diethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the diethylaminoethoxy group. The reaction can be represented as follows:
4-chloroaniline+diethylaminoethanolNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-[2-(Diethylamino)ethoxy]aniline has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]aniline
- 4-[2-(Pyrrolidino)ethoxy]aniline
- 4-[2-(Morpholino)ethoxy]aniline
Uniqueness
4-[2-(Diethylamino)ethoxy]aniline is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGGGIWERIGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329267 | |
Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38519-63-0 | |
Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-[2-(diethylamino)ethoxy]aniline into indole-3-carboxylic acid derivatives potentially contribute to their antiarrhythmic activity?
A1: While the provided research highlights the synthesis and evaluation of indole-3-carboxylic acid derivatives containing this compound, it doesn't delve into the specific mechanism of action for these compounds. The study focuses on their interaction with the hERG potassium channel and Kv1.5 potassium channel, both implicated in cardiac arrhythmias. Further research is needed to elucidate the precise molecular interactions between these derivatives and their targets, ultimately explaining how they exert their antiarrhythmic effects.
A2: Unfortunately, the research provided does not delve into detailed SAR analysis. While it highlights compound 34 as a promising lead, it doesn't explicitly investigate how modifications to the this compound moiety or other parts of the molecule affect the antiarrhythmic activity or selectivity towards hERG and Kv1.5 channels. Further research exploring these structural variations would be valuable to optimize the potency and safety profile of this class of compounds.
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